trans-4-(4-Propylcyclohexyl)benzonitrile
Overview
Description
“trans-4-(4-Propylcyclohexyl)benzonitrile” is a chemical compound with the molecular formula C16H21N . It has a molecular weight of 227.34 and is also known by its English name "trans-4-(4’-n-Propylcyclohexyl)-benzonitrile" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propyl alkyl chain and benzonitrile groups attached to the 1,4-positions of a cyclohexane ring in trans-geometry .Physical and Chemical Properties Analysis
“this compound” has a density of 0.98±0.1 g/cm3 (Predicted), a melting point of 45 °C, and a boiling point of 351.8±21.0 °C (Predicted) . It also has a molar refractivity of 70.9±0.4 cm3, a polar surface area of 24 Å2, and a molar volume of 230.0±5.0 cm3 .Scientific Research Applications
Nematic Liquid Crystals
Trans-4-(4-Propylcyclohexyl)benzonitrile and its derivatives exhibit properties essential for the study and application of nematic liquid crystals. Research by Lee et al. (2001) utilizing proton NMR explored the nematic phases of such compounds, revealing insights into their thermal hysteresis and the microscopic nature of their nematic liquid crystalline material Lee et al., 2001. These findings are critical for understanding the behavior of liquid crystals in various temperatures and their potential applications in displays and other technologies.
Molecular Dynamics and Mesophase Structure
Studies have also focused on the molecular dynamics and structure of these compounds. For instance, a molecular dynamics simulation study provided a deeper understanding of isotropic and nematic phases, offering valuable information on the molecular interaction and distribution within these states Krümer et al., 1993. Additionally, Gupta et al. (2022) investigated the crystal and mesophase structure, revealing the stability and structural characteristics of the mesophase, which contributes to the knowledge base required for designing materials with specific optical properties Gupta et al., 2022.
Phase Transition and Calorimetric Studies
The relationship between molecular structure and liquid crystallinity has been a subject of calorimetric studies as well, where the heat capacities and phase transitions of compounds like 4-(trans-4-propylcyclohexyl)benzonitrile were meticulously measured. This research, conducted by Asahina et al. (1998), delves into the enthalpy and entropy changes during phase transitions, providing a quantitative understanding of the thermodynamic properties and stability of mesophases Asahina et al., 1998.
Photocycloaddition and Photoinduced Charge Transfer
Photocycloaddition reactions and the photoinduced charge transfer properties of derivatives of this compound have been studied, offering insights into the photochemical behavior and potential applications in photovoltaic materials and photochemical switches. Research by Yang et al. (2004) on substituent-dependent photoinduced intramolecular charge transfer highlights the influence of different substituents on the photochemical outcomes, which is crucial for designing materials with tailored photoresponsive properties Yang et al., 2004.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the field of optical electronics, specifically in liquid-crystal displays . This suggests that its targets could be related to the manipulation of light properties.
Mode of Action
Given its application in liquid-crystal displays, it can be inferred that the compound might interact with light properties, possibly influencing the orientation of light waves and thereby affecting the display properties .
Biochemical Pathways
Given its use in optical electronics, it can be inferred that the compound might play a role in the pathways related to light manipulation and transmission .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 45°c . These properties could influence its bioavailability.
Result of Action
Given its application in liquid-crystal displays, it can be inferred that the compound might influence the orientation of light waves, thereby affecting the properties of the display .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(trans-4-Propylcyclohexyl)benzonitrile. For instance, its physical state (solid at room temperature) and melting point (45°C) suggest that temperature could be a significant environmental factor . Additionally, the compound should be stored in a well-ventilated place and kept in a closed container , indicating that exposure to air and light might affect its stability.
Properties
IUPAC Name |
4-(4-propylcyclohexyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-11,13,15H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUSEPRYHRDKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70980446, DTXSID80886420 | |
Record name | 4-(4-Propylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70980446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-99-4, 63834-44-6 | |
Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-Propylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70980446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(4-propylcyclohexyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the thermodynamic properties of 4-(trans-4-propylcyclohexyl)benzonitrile?
A1: The research article investigates the relationship between molecular structure and liquid crystallinity. The study found that 4-(trans-4-propylcyclohexyl)benzonitrile exhibits a nematic mesophase, a liquid crystal phase characterized by molecules aligning themselves with a directional order but without positional order. The researchers measured the compound's molar heat capacity using adiabatic calorimetry, revealing key thermodynamic properties like enthalpy and entropy changes during phase transitions []. These findings contribute to understanding how molecular structure influences the stability and behavior of liquid crystal phases.
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